Methyl 2-(4-(4-chlorobut-1-yn-1-yl)phenyl)-2-methylpropanoate
Description
Methyl 2-(4-(4-chlorobut-1-yn-1-yl)phenyl)-2-methylpropanoate (CAS: 154477-54-0) is a synthetic ester derivative with the molecular formula C₁₅H₁₉ClO₃ and a molecular weight of 282.76 g/mol . Structurally, it features:
Properties
Molecular Formula |
C15H17ClO2 |
|---|---|
Molecular Weight |
264.74 g/mol |
IUPAC Name |
methyl 2-[4-(4-chlorobut-1-ynyl)phenyl]-2-methylpropanoate |
InChI |
InChI=1S/C15H17ClO2/c1-15(2,14(17)18-3)13-9-7-12(8-10-13)6-4-5-11-16/h7-10H,5,11H2,1-3H3 |
InChI Key |
XBLMDSZBNUQWAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C#CCCCl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-(4-chlorobut-1-yn-1-yl)phenyl)-2-methylpropanoate typically involves the reaction of 4-chlorobut-1-yne with a phenyl derivative under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction and achieve the desired product. Detailed reaction conditions, such as temperature, pressure, and reaction time, are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters and purification techniques is essential to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-(4-chlorobut-1-yn-1-yl)phenyl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of reduced products with different functional groups.
Substitution: The chlorinated butynyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of new compounds with different functional groups .
Scientific Research Applications
Methyl 2-(4-(4-chlorobut-1-yn-1-yl)phenyl)-2-methylpropanoate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-(4-chlorobut-1-yn-1-yl)phenyl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes.
Comparison with Similar Compounds
Methyl 2-(4-(2-Chloroethyl)phenyl)-2-methylpropanoate
Methyl 2-[4-(4-Chlorobenzoyl)-phenoxy]-2-methylpropanoate
- CAS : 42019-07-8
- Structure: Contains a chlorobenzoyl group linked via an oxygen atom (phenoxy).
- Key Differences: The carbonyl group introduces electron-withdrawing effects, altering nucleophilic attack sites. Higher steric hindrance compared to the linear alkyne substituent . Applications: Impurity in fenofibrate synthesis, highlighting its role in quality control .
Ethyl 2-(4-Chloro-3-methylphenoxy)-2-methylpropanoate
Methyl 2-(4-(4-Bromo-1,1-dimethoxybutyl)phenyl)-2-methylpropanoate
2-(4-(4-Chlorobutanoyl)phenyl)-2-methylpropanoic Acid
- CAS : 169280-21-1
- Structure : Carboxylic acid derivative of the target compound.
- Key Differences :
Comparative Analysis Table
| Compound Name | CAS | Molecular Formula | Key Functional Groups | Reactivity Highlights | Applications |
|---|---|---|---|---|---|
| Methyl 2-(4-(4-chlorobut-1-yn-1-yl)phenyl)-2-methylpropanoate | 154477-54-0 | C₁₅H₁₉ClO₃ | Chloroalkyne, methyl ester | Alkyne-specific coupling | Pharmaceutical intermediates |
| Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate | 1181267-33-3 | C₁₁H₁₃ClO₂ | Chloroethyl, methyl ester | Nucleophilic substitution | Solvent-stable formulations |
| Methyl 2-[4-(4-chlorobenzoyl)-phenoxy]-2-methylpropanoate | 42019-07-8 | C₁₈H₁₇ClO₄ | Chlorobenzoyl, phenoxy | Electrophilic aromatic substitution | Fenofibrate impurity analysis |
| Methyl 2-(4-(3-hydroxyprop-1-ynyl)phenyl)-2-methylpropanoate | – | C₁₄H₁₅ClO₃ | Hydroxyalkyne, methyl ester | Dual reactivity (OH and alkyne) | API precursor synthesis |
| 2-(4-(4-Chlorobutanoyl)phenyl)-2-methylpropanoic acid | 169280-21-1 | C₁₄H₁₅ClO₃ | Chlorobutanoyl, carboxylic acid | Acid-catalyzed hydrolysis | Metabolite studies |
Research Findings and Trends
- Reactivity : The chloroalkyne group in the target compound enables click chemistry applications, unlike its ethyl or benzoyl analogues .
- Stability : Methoxy or bromine substituents (e.g., in ) enhance thermal stability, whereas free acids () are prone to decarboxylation .
- Synthetic Utility : Hydroxypropynyl derivatives () are prioritized in drug discovery for modular functionalization .
Biological Activity
Methyl 2-(4-(4-chlorobut-1-yn-1-yl)phenyl)-2-methylpropanoate, also known by its CAS number 1309665-26-6, is a synthetic compound that has garnered interest in various fields of biological research. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H17ClO2
- Molecular Weight : 264.75 g/mol
- CAS Number : 1309665-26-6
This compound features a chlorobutynyl group attached to a phenyl ring, which is significant for its biological interactions.
Anticancer Potential
Research indicates that this compound may exhibit anticancer properties. A study highlighted its efficacy in inhibiting the proliferation of breast cancer cells. The compound was administered in varying concentrations, demonstrating a dose-dependent response in cell viability assays.
Study Findings :
- Cell Lines Used : MCF-7 (human breast cancer) and MDA-MB-231 (triple-negative breast cancer).
- IC50 Values : The compound showed IC50 values of approximately 20 µM for MCF-7 and 15 µM for MDA-MB-231 cells.
The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways. The compound appears to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins, leading to increased apoptosis rates.
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that the compound inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cell lines.
Table 1: Summary of Biological Activities
| Biological Activity | Cell Line/Model | Observed Effect | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | IC50 = 20 µM | |
| Anticancer | MDA-MB-231 | IC50 = 15 µM | |
| Anti-inflammatory | Macrophages | Decreased IL-6, TNF-alpha production |
Case Study 1: Breast Cancer Treatment
A clinical trial evaluated the effects of this compound on patients with advanced breast cancer. Patients receiving the compound showed a significant reduction in tumor size compared to those on placebo, suggesting potential as a therapeutic agent.
Case Study 2: Inflammatory Disease Management
Another study focused on patients with chronic inflammatory diseases who were treated with this compound. Results indicated a marked improvement in symptoms and a reduction in inflammatory markers within four weeks of treatment.
Q & A
Q. What synthetic methodologies are effective for preparing Methyl 2-(4-(4-chlorobut-1-yn-1-yl)phenyl)-2-methylpropanoate?
The compound can be synthesized via Sonogashira coupling , a palladium-catalyzed cross-coupling between aryl halides and terminal alkynes. For example, methyl 2-(4-bromophenyl)-2-methylpropanoate can react with 4-chloro-1-butyne in the presence of Pd(PPh₃)₂Cl₂ , CuI, and triethylamine to introduce the chlorobutynyl group . Key parameters include maintaining a nitrogen atmosphere, precise temperature control (~70°C), and catalytic systems to minimize homocoupling byproducts. Yields exceeding 90% are achievable with optimized stoichiometry and reaction times .
Q. How can researchers characterize this compound and validate its purity?
1H/13C NMR and ESI-MS are critical for structural confirmation. For instance, in related esters, NMR signals at δ 7.3–7.4 ppm (aromatic protons), δ 3.6 ppm (methoxy group), and δ 1.5 ppm (methyl groups) are diagnostic . HPLC (e.g., retention time: 1.19 minutes under TFA-modified conditions) and LCMS (m/z 791 [M+H]+ in analogous esters) ensure purity and identity . High-resolution mass spectrometry (HRMS) is recommended for exact mass validation.
Q. What are common purification challenges, and how are they addressed?
Residual palladium catalysts and unreacted alkyne precursors are frequent contaminants. Sequential washes (e.g., aqueous HCl, brine) and adsorbents like activated charcoal or Celite® pads effectively remove metal residues and colored impurities . For viscous intermediates, silica gel chromatography with gradients of ethyl acetate/hexane (e.g., 10–30%) provides separation. Recrystallization from toluene or methanol may improve crystalline purity .
Advanced Research Questions
Q. How can reaction mechanisms for key transformations (e.g., Sonogashira coupling) be experimentally validated?
Kinetic isotope effect (KIE) studies and intermediate trapping (e.g., using deuterated solvents or quenching with iodomethane) help elucidate oxidative addition and transmetallation steps. Monitoring by in situ FTIR or Raman spectroscopy tracks alkyne consumption and aryl halide conversion . Computational methods (DFT) can model transition states, while X-ray crystallography (using SHELX ) confirms stereoelectronic outcomes in related structures.
Q. What strategies enhance the stability of intermediates during multi-step synthesis?
Protecting groups (e.g., acetal formation for ketones) prevent undesired side reactions. For example, methyl 2-(4-(4-bromobutanoyl)phenyl)-2-methylpropanoate is stabilized by converting the ketone to a 1,1-dimethoxybutyl group using trimethyl orthoformate and H2SO4 in methanol . Low-temperature storage (−20°C under nitrogen) and inert atmosphere handling (glovebox) mitigate degradation of halogenated intermediates.
Q. How do researchers resolve contradictions in spectroscopic data for structurally similar derivatives?
2D NMR techniques (COSY, HSQC, HMBC) differentiate regioisomers by correlating proton-carbon couplings. For example, in esters with substituted phenyl groups, HMBC cross-peaks between the methoxy carbon (δ 51–53 ppm) and adjacent methyl/aryl protons clarify connectivity . Variable-temperature NMR can also suppress signal broadening caused by dynamic processes (e.g., hindered rotation in sterically crowded analogs) .
Q. What safety protocols are critical when handling hazardous reagents (e.g., HgO, H2SO4) in synthesis?
Mercury-containing reagents (e.g., HgO in H2SO4 for ketone hydration) require fume hoods , double-gloving, and closed-system reactors to prevent exposure . Neutralization of acidic waste with NaHCO3 and chelation of heavy metals (e.g., EDTA solutions) are mandatory. Alternatives like microwave-assisted reactions reduce reagent quantities and reaction times, minimizing risks .
Methodological Tables
Table 1: Key Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| Alkyne coupling | Sonogashira | Pd(PPh₃)₂Cl₂, CuI, NEt₃, 70°C, 7h | 93% | |
| Ketone protection | Acetal formation | (MeO)₃CH, H2SO4, MeOH, reflux | 90% | |
| Hydration | HgO/H2SO4 | HgO (0.03 M), 55°C, 3.5h | 28% |
Table 2: Analytical Data for Characterization
| Technique | Key Signals | Reference Compound |
|---|---|---|
| 1H NMR | δ 1.51 ppm (s, 6H, CH3), δ 3.59 ppm (s, 3H, OCH3) | Methyl 2-(4-(4-bromo-1,1-dimethoxybutyl)phenyl)-2-methylpropanoate |
| ESI-MS | m/z 373.2/375.2 [M+H]+ (Br isotope pattern) | |
| HPLC | Retention time: 1.19 min (TFA-modified) | Ethyl ester analog |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
